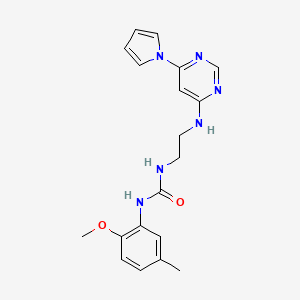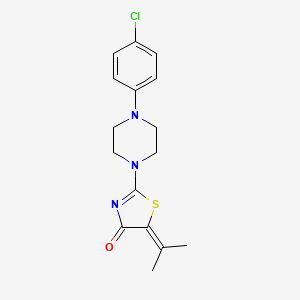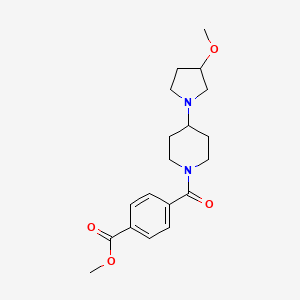![molecular formula C6H11ClN2O2 B2424138 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride CAS No. 1955505-70-0](/img/structure/B2424138.png)
7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride” is a chemical compound with the CAS Number: 1955505-70-0 . It has a molecular weight of 178.62 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride” is1S/C6H10N2O2.ClH/c9-5-8-6 (1-2-10-5)3-7-4-6;/h7H,1-4H2, (H,8,9);1H . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 178.62 .Scientific Research Applications
Regioselective Synthesis of Spiro Derivatives
Research has focused on the regioselective synthesis of diazaspiro and tetrazaspiro derivatives, highlighting the utility of cycloaddition reactions for creating complex molecular architectures. For instance, cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives leads to 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives, which upon further reactions yield tetrazaspiro derivatives. This synthesis route offers insights into constructing diazaspiro compounds with potential biological activities (Farag, Elkholy, & Ali, 2008).
Cycloaddition and Structural Analysis
Studies have also explored the [3+2] cycloaddition reactions involving methylenelactams and nitrones, leading to the formation of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives. These reactions not only expand the repertoire of spirocyclic compounds but also provide a foundation for understanding their structural characteristics, which can be pivotal in designing new compounds with desired properties (Chiaroni et al., 2000).
Synthetic Approaches to Spiroaminals
The synthesis of spiroaminals, such as 1-oxa-7-azaspiro[5.5]undecane and related compounds, is of significant interest due to their presence in natural and synthetic products with notable biological activities. The review of synthetic strategies for these compounds not only showcases the challenges involved in their construction but also the potential applications in medicinal chemistry and drug design (Sinibaldi & Canet, 2008).
Oxime Derivatives from Heterocyclic Spiro Compounds
The conversion of ketones in heterocyclic spiro compounds into oxime derivatives has been studied, providing valuable intermediates for further chemical transformations. This research underlines the versatility of spiro compounds in synthesizing various derivatives, which could be useful in developing new materials or pharmaceuticals (Rahman et al., 2013).
Soluble Epoxide Hydrolase Inhibitors
In the realm of drug discovery, spiro compounds based on 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as potent soluble epoxide hydrolase inhibitors. These inhibitors show promise as orally active agents for treating chronic kidney diseases, highlighting the therapeutic potential of spirocyclic compounds (Kato et al., 2014).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
properties
IUPAC Name |
7-oxa-2,5-diazaspiro[3.5]nonan-6-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c9-5-8-6(1-2-10-5)3-7-4-6;/h7H,1-4H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTJFFRJEUIJAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)NC12CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrazole](/img/structure/B2424058.png)
![2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2424059.png)

![6-[2-(4-fluorophenyl)-2-oxoethyl]-8,9-dimethoxy-2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2424061.png)

![(2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-(2-furylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2424066.png)
![3-(3-fluorobenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2424068.png)





